

An In-depth Technical Guide to 2-Isonitrosoacetophenone: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isonitrosoacetophenone**

Cat. No.: **B7766887**

[Get Quote](#)

Introduction

2-Isonitrosoacetophenone, a versatile organic compound, holds a significant position in the landscape of chemical synthesis and analysis. Known by several synonyms including Phenylglyoxaldoxime and ω -(Hydroxyimino)acetophenone, this α -oximinoketone is a critical intermediate in the production of various pharmaceuticals and agrochemicals.^[1] Its unique molecular architecture, featuring a hydroxylamine functional group, allows it to form stable complexes with metal ions, rendering it an invaluable reagent in coordination chemistry for the development of novel catalysts and materials.^[1] This guide provides a comprehensive technical overview of **2-Isonitrosoacetophenone**, tailored for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis methodologies, and diverse applications, offering field-proven insights into its utility and experimental handling.

Molecular Structure and Chemical Formula

The foundational identity of any chemical compound lies in its structure and formula. **2-Isonitrosoacetophenone** is no exception, with its properties and reactivity being a direct consequence of its atomic arrangement.

Chemical Formula and Nomenclature

The molecular formula for **2-Isonitrosoacetophenone** is $C_8H_7NO_2$.^{[1][2][3][4]} This formula indicates a composition of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Systematic and common names for this compound include:

- IUPAC Name: (2E)-2-hydroxyimino-1-phenylethanone^[5]
- Synonyms: Isonitrosoacetophenone, Phenylglyoxaldoxime, Benzoylformaldoxime, ω -(Hydroxyimino)acetophenone, Phenylglyoxal 2-oxime, Phenylglyoxal monoxime.^{[1][2][4][6]}
- CAS Number: 532-54-7^{[1][2][3][4][6]}

Structural Elucidation

2-Isonitrosoacetophenone is an α -keto-oxime, characterized by a ketone and an oxime functional group on adjacent carbon atoms. The key structural features are:

- A phenyl group (C_6H_5) attached to a carbonyl carbon.
- A carbonyl group ($C=O$), which is part of the acetophenone framework.
- An oxime group ($=N-OH$), which imparts the "isonitroso" characteristic.

The linear formula can be represented as $C_6H_5COCH=NOH$.^[6] The presence of these functional groups in proximity gives rise to its unique chemical reactivity and utility as a chelating agent.

Caption: 2D structure of **2-Isonitrosoacetophenone**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Isonitrosoacetophenone** is essential for its handling, application, and the design of synthetic routes.

Property	Value	Reference
Molecular Weight	149.15 g/mol	[1] [2] [6] [7]
Appearance	White to light yellow/orange powder or crystal	[1] [2] [4]
Melting Point	120 - 128 °C	[1] [2] [4]
Boiling Point	~270.21 - 305.7 °C (estimate)	[2] [4]
Density	~1.1 - 1.25 g/cm³ (estimate)	[2] [4]
Water Solubility	Soluble in cold water	[2] [4]
pKa	8.49 ± 0.10 (Predicted)	[2]
Storage Conditions	0 - 8 °C	[1] [2] [4]

Synthesis and Reaction Mechanisms

The synthesis of α -oximinoketones, including **2-Isonitrosoacetophenone**, is a topic of significant interest in organic chemistry due to their wide-ranging applications.

General Synthesis of α -Oximinoketones

α -Oximinoketones are commonly synthesized through the reaction of carbonyl compounds with a nitrosonium source. Traditional methods often involve hydroxylamine hydrochloride in the presence of sodium nitrite and a mineral acid. More contemporary and greener approaches utilize solid supports like silica gel or catalysts such as CaO under milder conditions.[\[8\]](#)

A Standard Laboratory Protocol for 2-Isonitrosoacetophenone Synthesis

A well-established method for the synthesis of **2-Isonitrosoacetophenone** involves the oximation of acetophenone. A regioselective synthesis can be achieved using hydroxylamine hydrochloride and silica gel at room temperature, which is considered a green chemistry approach.[\[8\]](#)

Experimental Protocol:

- Reactant Preparation: In a round-bottom flask, dissolve acetophenone in a suitable solvent such as ethanol.
- Addition of Reagents: Add an equimolar amount of hydroxylamine hydrochloride and a catalytic amount of silica gel to the solution.
- Reaction: Stir the mixture at 20°C for approximately 3 hours.[\[8\]](#)
- Work-up: Monitor the reaction by thin-layer chromatography. Upon completion, the reaction mixture is typically filtered to remove the silica gel. The solvent is then evaporated under reduced pressure.
- Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Isonitrosoacetophenone**.

Caption: General workflow for the synthesis of **2-Isonitrosoacetophenone**.

Spectroscopic Characterization

The structural confirmation of **2-Isonitrosoacetophenone** relies on various spectroscopic techniques. While a comprehensive spectral analysis is beyond the scope of this guide, key expected signals are summarized below.

- ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the methine proton adjacent to the oxime, and a broad singlet for the hydroxyl proton of the oxime group.
- ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the carbon of the C=N bond, and the aromatic carbons.[\[9\]](#)
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O (carbonyl) stretching, C=N (oxime) stretching, and O-H (hydroxyl) stretching vibrations.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (149.15 g/mol).[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)

Applications in Research and Drug Development

2-Isonitrosoacetophenone serves as a valuable building block in organic synthesis and has several applications, particularly in the pharmaceutical and analytical fields.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of more complex organic molecules.^[1] Its reactivity allows for the creation of a diverse range of derivatives, making it a valuable tool in drug discovery and the development of new agrochemicals.^[1] For instance, it can be a precursor for the synthesis of α -amino ketones, which are important structural motifs in many biologically active compounds.^[10] The use of such intermediates is crucial for optimizing lead compounds to improve their efficacy, safety, and bioavailability.^[11]

Coordination Chemistry and Analytical Applications

The ability of **2-Isonitrosoacetophenone** to form stable complexes with metal ions makes it a useful ligand in coordination chemistry.^[1] These metal complexes can exhibit interesting catalytic and biological properties. For example, copper complexes of **2-Isonitrosoacetophenone** and amino acids have shown antimicrobial and antioxidant activities.^[2] Furthermore, it is employed in colorimetric assays for the quantitative determination of various substances.^[1]

Role in Plant Defense Mechanisms

Research has shown that **2-Isonitrosoacetophenone** can act as an inducer of plant defense mechanisms.^[12] It has been observed to be biotransformed by plant cells, suggesting its interaction with plant metabolic pathways.^[12] This highlights its potential application in agriculture as a plant protectant.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **2-Isonitrosoacetophenone**.

- Hazard Statements: It is harmful if swallowed (H302).^[2]

- Precautionary Statements: Standard precautions include avoiding breathing dust, washing hands thoroughly after handling, and wearing protective gloves, clothing, and eye protection. [\[2\]](#)[\[4\]](#) In case of ingestion, medical help should be sought.[\[4\]](#)
- Storage: It should be stored in a cool, dry, and well-ventilated area, typically between 0-8°C. [\[1\]](#)[\[2\]](#)[\[4\]](#)

Conclusion

2-Isonitrosoacetophenone is a compound of considerable scientific and industrial importance. Its well-defined molecular structure gives rise to a set of physicochemical properties that make it a versatile reagent and synthetic intermediate. The straightforward synthesis and the diverse reactivity of its functional groups have led to its application in areas ranging from drug development and coordination chemistry to agricultural science. For researchers and professionals in these fields, a thorough understanding of this molecule is key to unlocking its full potential in creating novel and beneficial chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [chemimpex.com](#) [chemimpex.com]
- 2. [2-Isonitrosoacetophenone | 532-54-7](#) [chemicalbook.com]
- 3. [2-Isonitrosoacetophenone, CasNo.532-54-7](#) Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 4. [echemi.com](#) [echemi.com]
- 5. [Isonitrosoacetophenone | C8H7NO2 | CID 9566037 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 6. [2-异亚硝基苯乙酮 97% | Sigma-Aldrich](#) [sigmaaldrich.com]
- 7. [2-Isonitrosoacetophenone\(532-54-7\)MSDS Melting Point Boiling Density Storage Transport](#) [m.chemicalbook.com]

- 8. 2-Isonitrosoacetophenone synthesis - [chemicalbook.com](#) [chemicalbook.com]
- 9. 2-Isonitrosoacetophenone(532-54-7) ¹³C NMR spectrum [\[chemicalbook.com\]](#)
- 10. α -Amino ketones, esters, nitriles and related compounds synthesis by α -amination [\[organic-chemistry.org\]](#)
- 11. [bocsci.com](#) [bocsci.com]
- 12. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Isonitrosoacetophenone: Structure, Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7766887#molecular-structure-and-formula-of-2-isonitrosoacetophenone\]](https://www.benchchem.com/product/b7766887#molecular-structure-and-formula-of-2-isonitrosoacetophenone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com